2-Fluoropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
2-Fluoropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical, chemical, and reactive properties of 2-Fluoropyridine, a versatile building block in modern organic synthesis.
Introduction
2-Fluoropyridine is a halogenated heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique electronic properties, conferred by the highly electronegative fluorine atom at the 2-position of the pyridine ring, make it a valuable synthon for the introduction of the pyridyl moiety and for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoropyridine, detailed experimental protocols for its synthesis and key reactions, and essential safety and handling information tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
2-Fluoropyridine is a colorless to pale yellow liquid at room temperature. The fluorine atom significantly influences the electron distribution within the pyridine ring, impacting its reactivity and physical characteristics.
Physical Properties
A summary of the key physical properties of 2-Fluoropyridine is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 372-48-5 | [1] |
| Molecular Formula | C₅H₄FN | [1] |
| Molecular Weight | 97.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | -38 °C | |
| Boiling Point | 126 °C at 753 mmHg | |
| Density | 1.128 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 | |
| Flash Point | 24 °C (75.2 °F) - closed cup | [2] |
| Solubility | Soluble in water | |
| pKa | -0.44 (at 25 °C) |
Chemical Properties and Reactivity
The presence of the fluorine atom at the 2-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effect of fluorine activates the ring towards attack by nucleophiles, leading to the displacement of the fluoride ion. This reactivity is a cornerstone of 2-Fluoropyridine's utility in organic synthesis.
Notably, the SNAr reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent. This allows for milder reaction conditions and greater functional group tolerance in synthetic transformations.[3]
Furthermore, the C-3 position of 2-Fluoropyridine can be readily metallated, providing a pathway for the synthesis of 2,3-disubstituted pyridines . This dual reactivity, combining facile nucleophilic displacement at C-2 and functionalization at C-3, makes 2-Fluoropyridine a versatile precursor for a wide range of complex pyridine derivatives.
Spectral Data
Detailed spectral analysis is crucial for the characterization of 2-Fluoropyridine. The following tables summarize its key spectral data.
1H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 8.19 | ddd | J = 4.9, 2.0, 0.9 | H-6 |
| 7.77 | dddd | J = 8.2, 7.2, 2.0, 0.9 | H-4 |
| 7.15 | ddd | J = 7.2, 4.9, 2.5 | H-5 |
| 6.88 | ddd | J = 8.2, 2.5, 0.9 | H-3 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
13C NMR Spectral Data
| Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |
| 163.5 | d, ¹JCF = 237.5 | C-2 |
| 147.1 | d, ³JCF = 14.0 | C-6 |
| 140.2 | d, ³JCF = 7.5 | C-4 |
| 122.1 | d, ⁴JCF = 4.0 | C-5 |
| 109.1 | d, ²JCF = 37.0 | C-3 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
19F NMR Spectral Data
The 19F NMR spectrum of 2-Fluoropyridine exhibits a single resonance.
| Chemical Shift (ppm) |
| -69.3 |
Reference: CFCl₃. Data is representative and may vary slightly based on experimental conditions.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Fluoropyridine shows a prominent molecular ion peak.
| m/z | Relative Intensity | Assignment |
| 97 | 100% | [M]⁺ |
| 70 | ~50% | [M - HCN]⁺ |
| 51 | ~10% | [C₄H₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoropyridine displays characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | C-H stretching (aromatic) |
| 1600, 1580, 1470, 1430 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1300 | Strong | C-F stretching |
| 750-800 | Strong | C-H out-of-plane bending |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-Fluoropyridine and its application in key synthetic transformations.
Synthesis of 2-Fluoropyridine via the Balz-Schiemann Reaction
This protocol describes the synthesis of 2-Fluoropyridine from 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Hydrofluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in hydrofluoroboric acid (2.5 eq) at 0 °C with stirring.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
The resulting diazonium salt precipitate is collected by filtration and washed with cold diethyl ether.
-
The dried diazonium salt is then gently heated in a suitable apparatus until the evolution of nitrogen gas ceases.
-
The crude 2-Fluoropyridine is purified by distillation.
Nucleophilic Aromatic Substitution: Synthesis of 2-(Morpholino)pyridine
This protocol details the reaction of 2-Fluoropyridine with morpholine, a common secondary amine nucleophile.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-Fluoropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 2,3-Disubstituted Pyridines
This protocol outlines a general strategy for the synthesis of 2,3-disubstituted pyridines starting from 2-Fluoropyridine.
Step 1: Metallation at C-3
Materials:
-
2-Fluoropyridine
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of 2-Fluoropyridine (1.0 eq) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metallation.
-
Add the desired electrophile (1.1 eq) to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Step 2: Nucleophilic Aromatic Substitution at C-2
The 3-substituted-2-fluoropyridine obtained from Step 1 can then undergo a nucleophilic aromatic substitution reaction as described in the previous protocol to introduce a second substituent at the 2-position.
Analytical Workflow
A typical analytical workflow for the characterization and purity assessment of 2-Fluoropyridine and its derivatives is outlined below.
Safety and Handling
2-Fluoropyridine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed or inhaled and causes skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.
Handling:
-
Keep away from heat, sparks, and open flames.[2]
-
Ground and bond containers when transferring material.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from oxidizing agents.
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and drink plenty of water.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
2-Fluoropyridine is a highly valuable and versatile building block in organic synthesis, particularly for the preparation of functionalized pyridine derivatives. Its enhanced reactivity in nucleophilic aromatic substitution reactions, coupled with the ability to undergo metallation at the C-3 position, provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and agrochemical development. A thorough understanding of its physical and chemical properties, along with adherence to safe handling practices, is essential for its effective and responsible use in the laboratory.
